molecular formula C7H6ClF3O B2562513 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan CAS No. 2172563-06-1

3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan

Cat. No.: B2562513
CAS No.: 2172563-06-1
M. Wt: 198.57
InChI Key: HDEGOHRFWDQXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan is a high-value fluorinated furan derivative designed for use as a versatile building block in advanced chemical and pharmaceutical research. Fluorinated furans are recognized for their significant impact in developing novel bioactive molecules and advanced materials . The incorporation of a trifluoromethyl group into a heterocyclic core is a powerful strategy in medicinal chemistry, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding selectivity, often leading to enhanced bioactivity profiles . This compound is particularly valuable for constructing potential protease inhibitors, receptor antagonists, and other therapeutic candidates targeting a range of diseases. The presence of both a chloromethyl group and a trifluoromethyl group on the electron-rich furan ring makes it a versatile intermediate for further functionalization through various cross-coupling and nucleophilic substitution reactions, enabling rapid diversification in drug discovery campaigns . Furthermore, biomass-derived furans like this are increasingly explored as sustainable starting materials for developing dynamic polymers, such as furan-maleimide Diels-Alder (FMDA) thermosets, which combine excellent mechanical properties with self-healing and recycling capabilities . This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-4-(trifluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3O/c1-4-5(2-8)6(3-12-4)7(9,10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEGOHRFWDQXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available furan derivatives.

    Chloromethylation: The furan ring undergoes chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).

    Trifluoromethylation: The trifluoromethyl group is introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) and a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by nucleophiles like amines, thiols, or alkoxides, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, amines, ethers.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for developing new therapeutics.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan with five structurally related compounds, highlighting key differences in substituents, molecular weight, and physical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Purity Source
This compound C₈H₇ClF₃O 206.00 ClCH₂ (C3), CH₃ (C2), CF₃ (C4) Not reported ≥95% Enamine Ltd
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₀H₆ClF₃N₂O 262.61 ClCH₂ (C3), CF₃-phenyl (C5) 34–35 ≥95% Kanto Reagents
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine C₁₂H₁₃ClF₃NO 279.68 ClCH₂ (C2), CF₃ (C4), morpholine (N-linked) 52–54 ≥97% Kanto Reagents
2-Bromomethyl-4-(trifluoromethyl)furan C₆H₄BrF₃O 236.00* BrCH₂ (C2), CF₃ (C4) Not reported Not reported Fluorochemical report
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran C₁₂H₁₁ClO₂ 222.67 Cl-phenyl (C5), CH₃ (C2), HOCH₂ (C3) Not reported Not reported ChemBK

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Differences : The target compound’s furan ring contrasts with the oxadiazole in 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and the morpholine in 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine . These cores influence electronic properties and stability; oxadiazoles are more polar, while morpholines offer basicity .

Halogen Effects : Replacing chloromethyl with bromomethyl (e.g., 2-Bromomethyl-4-(trifluoromethyl)furan ) increases molecular weight and may enhance leaving-group ability in nucleophilic substitutions .

Substituent Position : The trifluoromethyl group at C4 in the target compound is a common feature in agrochemicals (e.g., furyloxyfen in ), where it improves metabolic stability .

Biological Activity

3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H6ClF3O
  • Molecular Weight : 202.57 g/mol
  • Structure : The compound features a furan ring substituted with chloromethyl and trifluoromethyl groups, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits notable antibacterial properties. It has shown effectiveness against various gram-positive and gram-negative bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
  • Antitumor Potential : Research indicates that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in bacteria and cancer cells, leading to reduced proliferation and survival.
  • Cell Membrane Disruption : The presence of the chloromethyl and trifluoromethyl groups may enhance the compound's ability to penetrate cell membranes, causing disruption and subsequent cell death.
  • Apoptosis Induction : In cancer cells, the compound has been observed to trigger apoptotic pathways, increasing the activity of caspases involved in programmed cell death.

Case Studies

  • Antibacterial Efficacy :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing an IC50 value of 15 µM for S. aureus, indicating potent antibacterial activity compared to control antibiotics .
  • Antitumor Activity :
    • In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells with an IC50 value of 12 µM. Flow cytometry analysis indicated that the compound induces apoptosis through caspase activation .
  • Anti-inflammatory Properties :
    • The compound was evaluated in a murine model of inflammation where it reduced paw edema significantly compared to the control group, suggesting potential use in inflammatory diseases .

Data Table

Biological ActivityIC50 Value (µM)Reference
Antibacterial (S. aureus)15
Antitumor (MCF-7)12
Anti-inflammatoryN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-2-methyl-4-(trifluoromethyl)furan, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthetic pathway involves halogenation of a pre-existing trifluoromethyl-substituted furan. For example, chloromethylation can be achieved using chloromethylating agents (e.g., paraformaldehyde/HCl or chloromethyl methyl ether) under acidic conditions. Reaction optimization should focus on controlling stoichiometry (e.g., excess chlorinating agent) and temperature (typically 0–50°C) to avoid over-substitution . Purification via column chromatography (silica gel, hexane/EtOAc) or distillation is recommended for isolating the target compound with >95% purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The chloromethyl (-CH2Cl) group will appear as a triplet (~δ 4.5–5.0 ppm in 1^1H NMR) with coupling to adjacent protons. The trifluoromethyl (-CF3) group is identifiable via 19^{19}F NMR (δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (C7H6ClF3O+^+) with exact mass matching theoretical values (e.g., m/z 204.996) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and stereoelectronic effects, as demonstrated for structurally related halogenated furans .

Q. What solvents and reaction conditions are compatible with this compound in further derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are suitable for nucleophilic substitutions at the chloromethyl group. For Friedel-Crafts alkylation or coupling reactions, anhydrous THF or dichloromethane with Lewis acids (e.g., AlCl3) is recommended . Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the chloromethyl group.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for chloromethylation of trifluoromethyl-substituted furans?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediate stability. For example, in acid-catalyzed chloromethylation, DFT can compare pathways involving carbocation vs. radical intermediates, reconciling discrepancies in experimental yields . Key parameters include Gibbs free energy barriers and charge distribution analysis.

Q. What strategies address isomerism or byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., electron-withdrawing substituents) to control chloromethylation position. For example, the trifluoromethyl group’s meta-directing effect can guide substitution .
  • Byproduct Resolution : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to separate isomers. GC-MS with a chiral stationary phase can distinguish enantiomers if asymmetric synthesis is attempted .

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of the chloromethyl moiety in cross-coupling reactions?

  • Methodological Answer : The -CF3 group’s strong electron-withdrawing effect increases the electrophilicity of the chloromethyl carbon, enhancing its susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura couplings). Steric hindrance from the -CF3 and methyl groups may slow reactions; kinetic studies (e.g., variable-temperature NMR) can quantify these effects .

Q. What analytical techniques are critical for detecting trace impurities or degradation products in this compound?

  • Methodological Answer :

  • GC-MS : Detect volatile degradation products (e.g., dechlorinated derivatives) with a DB-5MS column and electron ionization .
  • HPLC-UV/HRMS : Identify non-volatile impurities (e.g., oxidized furans) using a reverse-phase column and high-resolution mass detection .
  • Stability Studies : Accelerated aging under controlled humidity/temperature (e.g., 40°C/75% RH) can predict shelf-life and degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.